molecular formula C19H22ClNO3 B11312452 8-chloro-7-hydroxy-6-[(3-methylpiperidin-1-yl)methyl]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

8-chloro-7-hydroxy-6-[(3-methylpiperidin-1-yl)methyl]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

Cat. No.: B11312452
M. Wt: 347.8 g/mol
InChI Key: AHKMKPDAZASEIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-CHLORO-7-HYDROXY-6-[(3-METHYLPIPERIDIN-1-YL)METHYL]-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE is a synthetic compound belonging to the class of chromen derivatives. It is characterized by the presence of a chlorinated hydroxy group and a piperidinylmethyl substituent on the chromen ring. This compound is of interest due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-CHLORO-7-HYDROXY-6-[(3-METHYLPIPERIDIN-1-YL)METHYL]-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE typically involves multiple steps. One common route includes the alkylation of a chromen derivative with a piperidinylmethyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as acetone or dimethylformamide (DMF) with a base like potassium carbonate or sodium hydride .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

8-CHLORO-7-HYDROXY-6-[(3-METHYLPIPERIDIN-1-YL)METHYL]-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

8-CHLORO-7-HYDROXY-6-[(3-METHYLPIPERIDIN-1-YL)METHYL]-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 8-CHLORO-7-HYDROXY-6-[(3-METHYLPIPERIDIN-1-YL)METHYL]-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways involved depend on the specific biological context and are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-CHLORO-7-HYDROXY-6-[(3-METHYLPIPERIDIN-1-YL)METHYL]-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chlorinated hydroxy group and a piperidinylmethyl substituent makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C19H22ClNO3

Molecular Weight

347.8 g/mol

IUPAC Name

8-chloro-7-hydroxy-6-[(3-methylpiperidin-1-yl)methyl]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one

InChI

InChI=1S/C19H22ClNO3/c1-11-4-3-7-21(9-11)10-15-17(22)16(20)8-14-12-5-2-6-13(12)19(23)24-18(14)15/h8,11,22H,2-7,9-10H2,1H3

InChI Key

AHKMKPDAZASEIB-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)CC2=C3C(=CC(=C2O)Cl)C4=C(CCC4)C(=O)O3

Origin of Product

United States

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